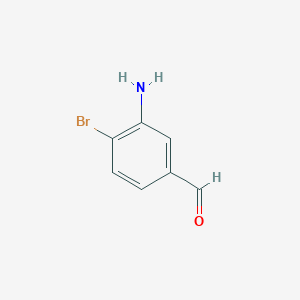

3-Amino-4-bromobenzaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-amino-4-bromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMFHQCQKJUENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634497 | |

| Record name | 3-Amino-4-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359867-42-8 | |

| Record name | 3-Amino-4-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Amino 4 Bromobenzaldehyde

Established Synthetic Pathways

Established methods for synthesizing 3-Amino-4-bromobenzaldehyde often involve multi-step sequences and the interconversion of functional groups on precursor molecules.

Multi-Step Chemical Transformations from Precursors

A common strategy for synthesizing substituted benzaldehydes like this compound involves a series of reactions starting from a more readily available precursor. For instance, a plausible route could begin with the reduction of a nitro group on a precursor molecule, followed by other functional group manipulations. The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis.

One illustrative example of a multi-step synthesis starts from 2-amino-5-bromobenzoic acid. orgsyn.org This precursor is first reduced to 2-amino-5-bromobenzyl alcohol using a reducing agent like lithium aluminum hydride (LiAlH4) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). orgsyn.org The resulting alcohol is then oxidized to the target aldehyde, this compound. orgsyn.org This two-step process highlights the conversion of a carboxylic acid to an aldehyde via an alcohol intermediate.

Another approach could involve starting with p-nitrotoluene. google.com This compound can undergo a disproportionation reaction in the presence of a sodium polysulfide solution to yield p-aminobenzaldehyde. google.com This intermediate can then undergo diazotization followed by a Sandmeyer-type reaction with cuprous bromide to introduce the bromine atom, although the direct synthesis of the 3-amino-4-bromo isomer via this specific sequence is not explicitly detailed. google.com

Functional Group Interconversions and Halogenation Protocols

Functional group interconversions are central to the synthesis of this compound. ic.ac.uk These transformations allow for the strategic introduction and modification of functional groups on the benzene (B151609) ring. solubilityofthings.com For example, an amino group can be introduced by the reduction of a nitro group, a common and well-established reaction.

Halogenation, specifically bromination, is another critical step. The introduction of a bromine atom onto the aromatic ring can be achieved through electrophilic aromatic substitution. solubilityofthings.com The directing effects of the existing substituents on the ring play a crucial role in determining the position of the incoming bromine atom. For instance, in a molecule with an amino group and an aldehyde group, the activating and ortho-, para-directing effect of the amino group and the deactivating, meta-directing effect of the aldehyde group must be considered.

Alternatively, a bromine atom can be introduced via a Sandmeyer reaction on a corresponding diazonium salt, which is in turn generated from an amino group. orgsyn.org This method offers a high degree of regiochemical control.

Advanced and Catalytic Synthesis Approaches

Modern synthetic chemistry offers more sophisticated and efficient methods for the preparation of this compound, including palladium-catalyzed reactions, green chemistry approaches, and electrochemical synthesis.

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. dokumen.pub While direct palladium-catalyzed C-H amination or bromination to form this compound is less common, palladium catalysts are frequently used in reactions involving precursors to this compound. For example, a bromo-substituted benzaldehyde (B42025) can participate in palladium-catalyzed amination reactions (Buchwald-Hartwig amination) to introduce the amino group. tandfonline.com Conversely, an amino-substituted benzaldehyde could potentially undergo a palladium-catalyzed C-H bromination, although this is a more challenging transformation.

Palladium catalysts are also instrumental in coupling reactions that can build the carbon skeleton of more complex molecules using this compound as a building block. For instance, the bromine atom can be readily displaced in Suzuki, Heck, or Sonogashira coupling reactions to form new carbon-carbon bonds. researchgate.netacs.org

A multi-component, one-pot reaction involving 4-bromobenzaldehyde (B125591), tosylhydrazide, and an arylboronic acid, catalyzed by palladium acetate (B1210297), demonstrates the power of palladium catalysis in complex transformations. mdpi.com While not directly yielding this compound, this illustrates the type of multi-step sequences that can be streamlined using palladium catalysis. mdpi.com

Green Chemistry Principles in Synthetic Design

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com In the context of synthesizing this compound, this can involve the use of more environmentally benign solvents, catalysts, and reaction conditions.

For example, mechanochemical methods, such as grinding reactants together in the absence of a solvent, represent a green approach. researchgate.netnih.gov A study on the synthesis of 2-amino-4H-benzo[b]pyrans utilized 3-bromobenzaldehyde (B42254) in a solvent-free grinding reaction with sodium ethoxide as a catalyst, achieving high yields in a short time. researchgate.net While this is a reaction of a related compound, the principle could be applied to reactions involving this compound.

The use of water as a solvent is another key aspect of green chemistry. rsc.org Palladium catalysts supported on modified β-cyclodextrin have shown excellent activity in Suzuki-Miyaura and Heck reactions in water, providing an environmentally friendly alternative to traditional organic solvents. rsc.org

Furthermore, the development of biocatalytic methods, which utilize enzymes to carry out chemical transformations, aligns with green chemistry principles. For example, a decarboxylative aldol (B89426) reaction catalyzed by the enzyme UstD has been used to synthesize γ-hydroxy amino acids from various aldehyde substrates. nih.gov This highlights the potential for enzymatic reactions in the synthesis of complex molecules derived from amino benzaldehydes.

Electrochemical Synthesis Techniques

Electrochemical synthesis offers a powerful and often more sustainable alternative to traditional chemical methods. scispace.com These reactions use electrical current to drive chemical transformations, often avoiding the need for harsh reagents.

Recent research has demonstrated the electrochemical synthesis of unnatural amino acids through the coupling of a redox-active ester derived from aspartic acid with aryl bromides, including 4-bromobenzaldehyde. nih.govacs.org This decarboxylative arylation was achieved using a nickel catalyst under constant current electrolysis. nih.govresearchgate.net While this specific example does not produce this compound, it showcases the potential of electrochemical methods for forming C-C bonds with bromo-substituted benzaldehydes. nih.govacs.orgresearchgate.net The optimization of such electrochemical conditions, including the choice of catalyst, solvent, and additives, is crucial for achieving high yields and selectivity. nih.gov

Mechanochemical Synthesis Applications (e.g., Ball Milling)

Mechanochemical methods, particularly high-speed ball milling, represent a significant advancement in green chemistry, offering a solvent-free or low-solvent approach to organic synthesis. This technique utilizes mechanical energy to initiate and sustain chemical reactions. For the synthesis of derivatives from substituted benzaldehydes, ball milling has proven to be a facile, efficient, and environmentally friendly procedure. rsc.org

In reactions analogous to those that could produce this compound derivatives, such as the synthesis of quinazolin-4(3H)-ones, ball milling has been shown to be highly effective. For instance, the one-pot coupling of 2-aminobenzamides with various substituted aldehydes, including 4-bromobenzaldehyde, proceeds in high yields under solvent-free mechanochemical conditions. beilstein-journals.org One study demonstrated that the large-scale synthesis of 2-(4-bromophenyl)quinazolin-4(3H)-one from anthranilamide and 4-bromobenzaldehyde resulted in a 95% yield. beilstein-journals.org

The efficiency of mechanochemical synthesis is often dependent on parameters such as milling time and frequency. Research on the synthesis of benzimidazoles from o-phenylenediamine (B120857) and benzaldehyde showed that a maximum yield of 97% could be achieved after 60 minutes of milling at 20 Hz. mdpi.com This indicates that optimizing the physical parameters of the ball milling process is crucial for maximizing product yield. These findings suggest that the principles are applicable to the synthesis of Schiff bases or other intermediates from this compound.

| Reaction Type | Reactants | Conditions | Yield (%) | Reference |

| Quinazolin-4(3H)-one Synthesis | Anthranilamide, 4-Bromobenzaldehyde | Ball Milling, DDQ | 95 | beilstein-journals.org |

| Benzimidazole Synthesis | o-Phenylenediamine, Benzaldehyde | Ball Milling (20 Hz, 60 min) | 97 | mdpi.com |

| Chalcone Synthesis | 2'-hydroxyacetophenone, 3,4-dimethoxybenzaldehyde | Ball Milling, KOH | 96 | mdpi.com |

| Wittig Olefination | 4-Phenyl benzaldehyde, PPh3MeBr | Ball Milling (30 sec), KOtBu | 95 | chemrxiv.org |

Optimization of Reaction Parameters

The successful synthesis of this compound and its subsequent derivatives hinges on the meticulous optimization of reaction parameters. Factors such as the choice of solvent, catalyst, temperature, and pressure play a pivotal role in determining reaction kinetics, product yield, and purity.

The solvent system is a critical parameter that can significantly influence reaction rates and yields. While traditional synthesis often relies on organic solvents, there is a growing trend towards solvent-free conditions or the use of greener solvents to minimize environmental impact.

In a study on the multi-component synthesis of dihydrobenzo mdpi.comnih.govimidazolo[1,2-a]pyrimidine-3-carbonitriles using 4-bromobenzaldehyde, various solvents were tested. academie-sciences.fr The reaction yielded the product in 92% yield under neat (solvent-free) conditions. When solvents were used, the yields were slightly lower: 88% in ethanol, 82% in water, 75% in DMF, and 72% in acetonitrile (B52724) (CH3CN). academie-sciences.fr This demonstrates the superiority of solvent-free conditions for this particular transformation.

In other synthetic protocols, such as the synthesis of Betti bases, the choice of solvent was also found to be crucial. While reactions in solvents like DCM, Toluene, and THF gave moderate yields (65-78%), a solvent-free approach yielded 85%. sci-hub.se The use of deep eutectic solvents (DESs) has also been explored as a green alternative, sometimes improving yields compared to conventional organic solvents. nih.gov The selection of an optimal solvent or the decision to proceed without one is therefore a key consideration in designing a synthetic route for this compound derivatives.

| Reaction | Reactants | Solvent | Yield (%) | Reference |

| Pyrimidine (B1678525) Synthesis | 2-aminobenzimidazole, 4-bromobenzaldehyde, malononitrile (B47326) | Neat (Solvent-Free) | 92 | academie-sciences.fr |

| " | " | Ethanol | 88 | academie-sciences.fr |

| " | " | Water | 82 | academie-sciences.fr |

| " | " | DMF | 75 | academie-sciences.fr |

| " | " | CH3CN | 72 | academie-sciences.fr |

| Imine Synthesis | Benzaldehyde, 4-trans-amino cyclohexanol | Neat (Grinding) | 88 | rsc.org |

| " | " | Choline Chloride/Urea (B33335) (DES) | 75 | rsc.org |

| " | " | Ethanol | 65 | rsc.org |

Catalysts and their associated ligands are fundamental to many synthetic transformations, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For reactions involving substituted benzaldehydes, a wide array of catalysts has been investigated.

In the synthesis involving 4-bromobenzaldehyde, a screen of various catalysts revealed that p-Toluenesulfonic acid (p-TSA) was highly effective, providing a 92% yield. academie-sciences.fr Other catalysts such as L-proline, iodine (I2), and zinc chloride (ZnCl2) provided lower yields ranging from 55% to 85%. academie-sciences.fr The amount of catalyst is also a critical factor; for p-TSA, 10 mol% was found to be optimal, with higher amounts not significantly increasing the yield. academie-sciences.fr

For cross-coupling reactions, which are crucial for modifying the aromatic core of molecules like this compound, the design of catalysts and ligands is paramount. Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, are commonly employed. The choice of ligand, often a phosphine (B1218219) or N-heterocyclic carbene (NHC), can dramatically affect the catalyst's activity and stability. Similarly, in A3 coupling reactions (aldehyde-alkyne-amine), copper and silver catalysts are often used, with bidentate ligands being employed to induce stereoselectivity. semanticscholar.org

| Reaction | Reactants | Catalyst (10 mol%) | Yield (%) | Reference |

| Pyrimidine Synthesis | 2-aminobenzimidazole, 4-bromobenzaldehyde, malononitrile | p-TSA | 92 | academie-sciences.fr |

| " | " | L-proline | 85 | academie-sciences.fr |

| " | " | (NH4)2HPO4 | 80 | academie-sciences.fr |

| " | " | I2 | 75 | academie-sciences.fr |

| " | " | ZnCl2 | 55 | academie-sciences.fr |

Temperature and pressure are fundamental physical parameters that govern reaction kinetics. Precise control over these factors is essential for maximizing product formation while minimizing side reactions and decomposition.

The effect of temperature is clearly illustrated in the p-TSA catalyzed synthesis of a pyrimidine derivative from 4-bromobenzaldehyde. The reaction did not proceed at room temperature. academie-sciences.fr As the temperature was increased, the yield improved significantly: 78% at 50°C, 85% at 70°C, and reaching an optimal 92% at 80°C. A further increase to 100°C did not lead to a significant improvement in yield. academie-sciences.fr

Microwave-assisted synthesis is a technique where temperature and pressure can be rapidly elevated, often leading to dramatic reductions in reaction time. cem.de In the optimization of a Hantzsch dihydropyridine (B1217469) synthesis, lowering the reaction temperature from 170°C to 150°C increased the conversion to the desired product from 68% to 83% while minimizing byproduct formation. cem.de

Continuous-flow reactors also offer precise control over temperature and pressure, allowing for safe and efficient synthesis. In a continuous-flow synthesis of nitriles from aldehydes, it was found that the reaction could proceed efficiently even at room temperature (25°C), demonstrating that high temperatures are not always necessary with optimized systems. rhhz.net

| Reaction | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Pyrimidine Synthesis | p-TSA | Room Temp. | 120 | 20 | academie-sciences.fr |

| " | p-TSA | 50 | 75 | 78 | academie-sciences.fr |

| " | p-TSA | 70 | 45 | 85 | academie-sciences.fr |

| " | p-TSA | 80 | 30 | 92 | academie-sciences.fr |

| " | p-TSA | 100 | 30 | 93 | academie-sciences.fr |

| Hantzsch Synthesis | (Microwave) | 170 | 5 | 68 | cem.de |

| " | (Microwave) | 150 | 5 | 83 | cem.de |

| " | (Microwave) | 130 | 5 | (low conversion) | cem.de |

Chemical Reactivity and Derivatization Studies of 3 Amino 4 Bromobenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group in 3-Amino-4-bromobenzaldehyde is a primary site for electrophilic reactions, readily undergoing condensation and addition with various nucleophiles.

Condensation Reactions with Diverse Nucleophiles

The Knoevenagel condensation is a key reaction of the aldehyde group, involving its reaction with active methylene (B1212753) compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups). sigmaaldrich.com This reaction, typically base-catalyzed, results in the formation of a new carbon-carbon double bond. sigmaaldrich.com

Substituted benzaldehydes, including 4-bromobenzaldehyde (B125591), are common substrates for Knoevenagel condensations. They react with nucleophiles like malononitrile (B47326) and ethyl cyanoacetate (B8463686) in the presence of a catalyst to yield substituted styrenes. unifap.brrsc.org For example, the reaction between 4-bromobenzaldehyde and malononitrile can be performed under microwave irradiation to produce 2-(4-bromobenzylidene)malononitrile. unifap.br The reaction is often the initial step in multicomponent reactions for synthesizing complex molecules like 2-amino-4H-chromenes. rsc.org Given this established reactivity, this compound is expected to readily undergo Knoevenagel and related condensation reactions. The electron-donating amino group might slightly decrease the reaction rate compared to aldehydes with electron-withdrawing groups, but the transformation remains a powerful tool for derivatization.

| Aldehyde | Active Methylene Compound | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Bromobenzaldehyde | Malononitrile | Methanol, Microwave, 60°C | 2-(4-bromobenzylidene)malononitrile | unifap.br |

| 4-Bromobenzaldehyde | 1,3-Dimethylpyrimidine-2,4,6-trione | Not specified | 5-(4-Bromobenzylidene)-1,3-dimethylpyrimidine-2,4,6-trione | rsc.org |

| 4-Bromobenzaldehyde | Acetophenone | NaOH, Solvent-free grinding | (E)-1-phenyl-3-(4-bromophenyl)prop-2-en-1-one (Chalcone) | rsc.org |

| 4-Bromobenzaldehyde | Curcumin | Piperidine-functionalized polymer, 40°C | Knoevenagel adduct of curcumin | mdpi.com |

Cycloaddition Reactions for Ring Construction

The aldehyde functional group of this compound can be converted into a dipole precursor for participation in cycloaddition reactions, a powerful strategy for constructing heterocyclic rings. A common approach involves the in situ formation of an azomethine ylide from the aldehyde and an amino acid, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile.

Studies have demonstrated that bromobenzaldehydes are effective substrates in such transformations. For example, the three-component reaction of 4-bromobenzaldehyde, an amino ester like glycine (B1666218) methyl ester, and a dipolarophile such as N-ethylmaleimide can be used to synthesize highly substituted pyrrolidine (B122466) rings. researchgate.net This process involves the initial condensation of the aldehyde and amino ester to form an imine, which then tautomerizes to the azomethine ylide before reacting with the alkene in a [3+2] manner. nih.govbeilstein-journals.org Another strategy involves the reaction of a pre-formed imine of 4-bromobenzaldehyde with another Knoevenagel adduct in a formal cycloaddition to generate complex heterocyclic systems. rsc.org These methodologies highlight the potential of this compound to serve as a key component in the modular synthesis of nitrogen-containing heterocycles.

Reactions Involving the Amino Moiety

The amino group of this compound is nucleophilic and provides a handle for a different set of chemical transformations, primarily involving reactions with electrophiles to form amides, sulfonamides, and new heterocyclic rings.

Amidation and Sulfonamide Derivative Synthesis

The primary amino group is readily acylated by reacting with acyl chlorides or anhydrides to form amide derivatives. Similarly, it reacts with sulfonyl chlorides to produce sulfonamides, a class of compounds with significant importance in medicinal chemistry. ucl.ac.uk This reactivity is a standard transformation for aromatic amines.

The synthesis of sulfonamides from amines and sulfonyl chlorides is a well-established process. researchgate.net The reaction of this compound with an electrophile like p-toluenesulfonyl chloride in the presence of a base would yield the corresponding N-(2-bromo-5-formylphenyl)-4-methylbenzenesulfonamide. The resulting sulfonamide could then undergo further reactions at the aldehyde position. Likewise, acylation with a reagent such as acetyl chloride would afford N-(2-bromo-5-formylphenyl)acetamide. These reactions allow for the introduction of a wide variety of substituents, significantly diversifying the molecular scaffold for further studies.

| Starting Material | Reagent | Product Class | General Reaction Type |

|---|---|---|---|

| This compound | Acetyl Chloride (CH₃COCl) | Amide | N-Acylation |

| This compound | Benzoyl Chloride (C₆H₅COCl) | Amide | N-Acylation |

| This compound | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide | N-Sulfonylation |

| This compound | Methanesulfonyl Chloride (MsCl) | Sulfonamide | N-Sulfonylation |

Annulation Reactions for Nitrogen Heterocycle Formation

Annulation reactions involving the amino group are crucial for building fused heterocyclic systems, such as quinolines and other related structures. These reactions construct a new ring onto the existing benzene (B151609) ring. The relative positions of the amino and aldehyde groups in this compound (meta to each other) dictate the types of annulation strategies that can be employed.

While classic quinoline (B57606) syntheses like the Friedländer or Skraup reaction require an ortho-aminoaryl aldehyde or ketone, other methods can be used for meta-isomers. For instance, the Combes quinoline synthesis involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. By analogy, this compound could react with a β-diketone (e.g., acetylacetone) to form a quinoline derivative, although the aldehyde group would likely need to be protected or could participate in side reactions. Another powerful approach is the Doebner-von Miller reaction, which reacts an α,β-unsaturated carbonyl compound with an aniline, also leading to quinolines. The development of novel synthetic methods continues to provide new pathways for the construction of diverse nitrogen heterocycles from readily available starting materials. rsc.org

Reactions Involving the Bromo Moiety

The bromine atom on the aromatic ring is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic substitution.

The carbon-bromine bond in this compound is amenable to forming new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. The reactivity order for aryl halides in these couplings is typically I > OTf > Br > Cl. nrochemistry.comwikipedia.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating biaryl structures by coupling an aryl halide with an arylboronic acid. While direct examples with this compound are not extensively documented in the provided literature, the reactivity of similar substrates like 4-bromobenzaldehyde is well-established. For instance, the Suzuki-Miyaura coupling of 4-bromobenzaldehyde with phenylboronic acid proceeds efficiently. beilstein-journals.org The presence of the electron-donating amino group at the meta-position and the electron-withdrawing aldehyde group at the para-position to the bromine in this compound influences the electronic properties of the C-Br bond, yet it remains a viable substrate for such transformations. Optimization of reaction conditions, including the choice of palladium catalyst, ligand, and base, is crucial for achieving high yields, as these factors can be substrate-dependent. chemistryviews.org

Sonogashira Coupling: The Sonogashira reaction couples aryl halides with terminal alkynes, creating arylalkynes. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper complexes. wikipedia.org The general reactivity trend makes aryl bromides suitable substrates, often requiring slightly higher temperatures than aryl iodides. nrochemistry.comwikipedia.org The reaction tolerates a wide range of functional groups, making it applicable to multifunctional molecules like this compound. nrochemistry.com Copper-free Sonogashira variants have also been developed. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.netnih.govrsc.org Palladium(II) acetate (B1210297) is a common catalyst, and the reaction is typically run in the presence of a base in a polar solvent. nih.gov The reaction of 4-bromobenzaldehyde with styrene (B11656) is a known transformation used to synthesize (E)-4-styrylbenzaldehyde. researchgate.net Similar reactivity can be anticipated for this compound, allowing for the introduction of vinyl groups. The regioselectivity of the addition to the alkene is generally controlled by steric factors. rsc.org

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield | Ref |

| Suzuki-Miyaura | Phenylboronic acid | 4-AAP–Pd(II) | K₂CO₃ | Ethanol | Reflux | High | beilstein-journals.org |

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 150 °C, MW | Good | gre.ac.uk |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT, 3h | 89% | nrochemistry.com |

| Heck | Styrene | Pd(OAc)₂ / LHX | K₂CO₃ | H₂O/Toluene | 130 °C, 24h | 98% | nih.gov |

This table presents representative conditions for cross-coupling reactions on structurally similar bromobenzaldehydes to illustrate the general methodologies applicable.

Transition metal-catalyzed C-H activation has become a powerful strategy for molecular derivatization. bath.ac.uk In this compound, the amino group can act as a directing group, facilitating regioselective functionalization of the ortho C-H bond (at the C-2 position).

Rhodium(III) catalysts are particularly effective for such transformations. bath.ac.ukresearchgate.netnih.gov The catalytic cycle often begins with the coordination of the catalyst to the directing group, followed by ortho C-H activation to form a stable metallacyclic intermediate. nih.govnih.gov This intermediate can then react with various coupling partners like alkynes or alkenes. bath.ac.ukresearchgate.net This directed C-H activation at C-2 offers a complementary method to the cross-coupling reactions at C-4, enabling selective functionalization at two different sites on the aromatic ring. For instance, rhodium-catalyzed reactions of anilines with alkynes can lead to the synthesis of complex heterocyclic structures like quinolines or indoles. bath.ac.ukresearchgate.netrsc.org While cross-coupling at the C-Br bond is a classical approach, C-H activation provides an atom-economical alternative for building molecular complexity. researchgate.net

The displacement of the bromide in this compound via a nucleophilic aromatic substitution (SNAr) mechanism is another potential reaction pathway. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be rendered sufficiently electrophilic, typically by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org

In this compound, the aldehyde group at the para position is electron-withdrawing and activates the ring toward nucleophilic attack. However, the amino group at the meta position is electron-donating, which counteracts this activation. Consequently, SNAr reactions on this substrate generally require harsh conditions or highly reactive nucleophiles. In related systems like 4-bromobenzaldehyde, nucleophilic substitution has been observed. cymitquimica.com For instance, the conversion of aryl halides to aryl ethers or amines can occur under specific conditions, often involving strong bases and high temperatures. An alternative approach for facilitating nucleophilic radiobromination on electron-deficient arenes involves the use of diaryliodonium salt precursors, which can be effective even under mild, base-free conditions. nih.gov

Cascade and Multi-Component Reaction Development

The multiple reactive sites on this compound make it an excellent substrate for cascade and multi-component reactions (MCRs), which allow for the rapid construction of complex molecules in a single pot. beilstein-journals.orgfrontiersin.org These reactions leverage the distinct reactivity of the amino, aldehyde, and bromo functionalities to build heterocyclic systems.

For example, the amino and aldehyde groups can first condense with a third component, such as a β-ketoester or a compound with an active methylene group, to form an intermediate. This intermediate can then undergo a subsequent intramolecular reaction involving the bromo substituent, often through a palladium-catalyzed process like an intramolecular Heck or Suzuki coupling. This strategy has been used to synthesize a variety of fused N-heterocycles. organic-chemistry.orgresearchgate.net Three-component reactions involving 4-bromobenzaldehyde, urea (B33335), and substituted acetophenones have been shown to yield pyrimidin-2-ones or fused pyrimido[4,5-d]pyrimidines, depending on the reaction conditions. researchgate.net The presence of the amino group in this compound opens up possibilities for even more diverse MCRs, such as those leading to quinolines, indoles, or benzodiazepines. researchgate.netorganic-chemistry.org

Stereoselective Transformations and Chiral Auxiliary Applications

The functional groups of this compound offer handles for its use in stereoselective synthesis.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org The amino group of this compound can be derivatized with a chiral acid to form a chiral amide. This new chiral center can then direct subsequent reactions, for example, by sterically blocking one face of the molecule. After the desired stereoselective transformation, the auxiliary can be cleaved and recovered. Amino alcohols derived from natural products are commonly used as chiral auxiliaries, often for directing additions to aldehydes or for asymmetric alkylations. nih.govnih.gov For instance, amino acid-derived auxiliaries have been used to synthesize other optically active amino acids. researchgate.net

Furthermore, the aldehyde group itself can undergo stereoselective reactions. The addition of nucleophiles, such as organometallic reagents, to the aldehyde can be controlled by using a chiral catalyst or by the influence of a chiral auxiliary attached elsewhere on the molecule. For example, the addition of diethylzinc (B1219324) to benzaldehyde (B42025) can be catalyzed by chiral amino alcohols to produce chiral secondary alcohols with very high enantiomeric excess. nih.gov While specific applications of this compound in this context are not detailed in the provided sources, its structure provides clear potential for such developments. For example, condensation of 3-bromobenzaldehyde (B42254) with a chiral phenylglycinol has been used as a key step in the stereoselective synthesis of cyclic quaternary α-amino acids. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for structural elucidation. While specific experimental data for 3-Amino-4-bromobenzaldehyde is not widely published, the expected spectral features can be predicted based on the analysis of its isomers and related structures.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the amine protons.

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically between 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group.

Aromatic Protons: The three protons on the benzene (B151609) ring would appear as distinct signals in the aromatic region (approximately 6.5-8.0 ppm). Their splitting patterns (doublets, doublet of doublets) and coupling constants would be determined by their positions relative to each other and the other substituents.

Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary depending on the solvent and concentration due to hydrogen bonding and exchange phenomena.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The aldehyde carbon is expected to have a characteristic signal in the highly deshielded region of the spectrum, typically around 190 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents (amino, bromo, and aldehyde groups). The carbon attached to the bromine (C-Br) would be in the range of 110-125 ppm, while the carbon attached to the amino group (C-NH₂) would be shifted upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aldehyde H | ¹H | 9.5 - 10.5 | Singlet (s) |

| Aromatic H | ¹H | 6.5 - 8.0 | Doublet (d), Doublet of Doublets (dd) |

| Amine H | ¹H | Variable | Broad Singlet (br s) |

| Aldehyde C | ¹³C | ~190 | - |

| Aromatic C | ¹³C | 110 - 150 | - |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY: A ¹H-¹H COSY experiment would reveal correlations between adjacent protons, helping to establish the substitution pattern on the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and studying intermolecular interactions.

The IR and Raman spectra of this compound would display characteristic absorption or scattering bands corresponding to its functional groups.

N-H Stretching: The amino group typically shows two distinct bands in the region of 3300-3500 cm⁻¹ in the IR spectrum, corresponding to the symmetric and asymmetric stretching vibrations.

C=O Stretching: A strong, sharp absorption band for the aldehyde carbonyl group is expected around 1680-1700 cm⁻¹. This is one of the most prominent peaks in the IR spectrum.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aldehyde C-H stretch gives rise to two characteristic bands around 2820 cm⁻¹ and 2720 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically at lower wavenumbers (500-650 cm⁻¹).

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Aldehyde (C-H) | Stretch | 2720 & 2820 | Medium |

| Carbonyl (C=O) | Stretch | 1680 - 1700 | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Strong |

| Amine (N-H) | Bend | 1590 - 1650 | Medium to Strong |

| C-Br | Stretch | 500 - 650 | Medium to Strong |

The position and shape of the N-H and C=O stretching bands in the IR spectrum are sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the amino group of one molecule and the aldehyde oxygen of another can occur. This interaction typically causes a broadening and a shift to lower frequency (a red shift) of the N-H stretching bands compared to their positions in a dilute, non-polar solvent. This phenomenon allows for the study of molecular association and crystal packing forces.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides insights into the electronic structure of conjugated systems.

For this compound, the presence of the benzene ring conjugated with both an electron-donating amino group and an electron-withdrawing aldehyde group gives rise to characteristic absorption bands. The spectrum is expected to show absorptions due to:

π → π* transitions: These high-energy transitions are characteristic of the aromatic system and the C=O double bond. They typically result in strong absorption bands. The presence of substituents on the benzene ring can shift the position and intensity of these bands.

n → π* transitions: This transition involves the promotion of a non-bonding electron (from the lone pair on the oxygen of the carbonyl group) to an anti-bonding π* orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions.

The specific wavelengths of maximum absorbance (λmax) are sensitive to the solvent polarity. For similar aminobenzaldehydes, absorption bands are often observed in the range of 230-350 nm.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry is an indispensable technique for confirming the molecular weight of this compound and elucidating its structure through fragmentation analysis. The nominal molecular weight of C7H6BrNO is 200 g/mol . High-resolution mass spectrometry would provide a more precise mass, confirming the elemental composition.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M•+) at m/z 200. Due to the natural isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio), a characteristic M+2 peak of nearly equal intensity will be observed at m/z 202. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of the molecular ion is dictated by the functional groups present. Common fragmentation pathways for aromatic aldehydes include: libretexts.orgmiamioh.edu

Loss of a hydrogen radical (H•): This leads to a stable acylium ion [M-1]+, which would appear at m/z 199/201. This is a very common fragmentation for aldehydes. libretexts.org

Loss of the formyl radical (•CHO): This results in the formation of an aminobromophenyl cation [M-29]+ at m/z 171/173. libretexts.orgyoutube.com

Loss of carbon monoxide (CO): Following the loss of H•, the resulting acylium ion can lose CO to give a fragment at m/z 171/173.

Loss of bromine radical (•Br): Cleavage of the C-Br bond would result in a fragment at m/z 121.

The fragmentation pattern provides a structural fingerprint, and analysis of these characteristic losses allows for unambiguous confirmation of the compound's identity. researchgate.netchemguide.co.uk

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (79Br/81Br) | Proposed Fragment Ion | Formula of Fragment | Notes |

|---|---|---|---|

| 200/202 | [C7H6BrNO]•+ | Molecular Ion (M•+) | Isotopic pattern confirms one bromine atom. |

| 199/201 | [C7H5BrNO]+ | [M-H]+ | Loss of a hydrogen radical from the aldehyde group. |

| 171/173 | [C6H5BrN]+ | [M-CHO]+ | Loss of the formyl radical. |

| 121 | [C7H6NO]+ | [M-Br]+ | Loss of a bromine radical. |

| 92 | [C6H4N]+ | [M-Br-CHO]+ | Subsequent loss of the formyl radical after bromine loss. |

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While a specific crystal structure for this compound is not available in the cited literature, studies on closely related compounds like 4-bromobenzaldehyde (B125591) provide significant insight into the expected structural features. researchgate.net

A single-crystal XRD study of 4-bromobenzaldehyde revealed a monoclinic crystal system with the space group P21/c. researchgate.net The analysis provides precise bond lengths, bond angles, and torsion angles, confirming the planarity of the benzaldehyde (B42025) core. In the solid state, molecules are often organized through intermolecular interactions such as C-H···O hydrogen bonds and potential halogen bonding (C-Br···O).

For this compound, XRD analysis would be expected to reveal:

The precise geometry of the molecule, including the planarity of the aromatic ring and the conformation of the amino and aldehyde substituents.

The nature of intermolecular interactions. The presence of the amino group introduces the possibility of N-H···O or N-H···N hydrogen bonding, which would significantly influence the crystal packing.

Detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates.

Such studies are crucial for understanding structure-property relationships, particularly in materials science where solid-state packing can influence optical and electronic properties. beilstein-journals.org The crystal structure of a related Schiff base derived from 3-formylacetylacetone (B1258551) has been determined, demonstrating the utility of XRD in confirming molecular connectivity and stereochemistry in derivatives of amino compounds. nih.gov

Table 2: Representative Crystallographic Data for the Analogous Compound 4-Bromobenzaldehyde

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C7H5BrO | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 27.3992(18) | researchgate.net |

| b (Å) | 3.9369(2) | researchgate.net |

| c (Å) | 12.8006(8) | researchgate.net |

| β (°) | 103.504(2) | researchgate.net |

| Volume (ų) | 1342.60(14) | researchgate.net |

| Temperature (K) | 200 | researchgate.net |

Electrochemical Characterization Techniques

Electrochemical techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful tools for investigating the redox properties of molecules. These methods can identify oxidation and reduction potentials, providing information about the ease with which a molecule can donate or accept electrons.

For this compound, the aromatic amino group is susceptible to oxidation, while the benzaldehyde moiety can be reduced.

Oxidation: The amino group (-NH2) is an electron-donating group that can be electrochemically oxidized. The potential at which this occurs is influenced by the other substituents on the aromatic ring.

Reduction: The aldehyde group (-CHO) is an electron-withdrawing group and can be reduced.

Studies on related amino-substituted aromatic compounds have utilized DPV and other electrochemical methods to probe their interactions and redox behavior. nih.gov Similarly, the electrochemical behavior of compounds derived from 3-bromobenzaldehyde (B42254) has been investigated using CV, showing quasi-reversible redox reactions. researchgate.net The CV of this compound would likely exhibit an anodic peak corresponding to the oxidation of the amino group and a cathodic peak for the reduction of the aldehyde group. The reversibility of these processes can provide information on the stability of the resulting radical ions.

The data obtained from cyclic voltammetry can be used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are crucial in determining the electronic and optical properties of a molecule, as they represent the highest energy level containing electrons and the lowest energy level that can accept an electron, respectively.

The HOMO and LUMO energy levels can be calculated from the onset potentials of the first oxidation (E_ox^onset) and first reduction (E_red^onset) peaks in the cyclic voltammogram, typically referenced against a standard like the ferrocene (B1249389)/ferrocenium (Fc/Fc+) redox couple. researchgate.net

The empirical equations are:

E_HOMO (eV) = -e [E_ox^onset - E_1/2(Fc/Fc+)] - 4.8

E_LUMO (eV) = -e [E_red^onset - E_1/2(Fc/Fc+)] - 4.8

Where E_1/2(Fc/Fc+) is the half-wave potential of the ferrocene internal standard, and 4.8 eV is the energy level of the Fc/Fc+ couple relative to the vacuum level.

The difference between the HOMO and LUMO energy levels provides the electrochemical band gap (E_g^el), which is a key parameter for materials used in organic electronics. This electrochemical data provides a valuable complement to the optical band gap determined from UV-Vis spectroscopy. researchgate.net

Thermal Analysis Techniques (TGA, DSC) for Decomposition and Phase Behavior

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase behavior of materials. libretexts.orgredalyc.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would show the onset temperature of decomposition and the percentage of mass lost at different stages. The decomposition of aromatic amino compounds can be complex, potentially involving the loss of the amino group, decarboxylation (if oxidized), and fragmentation of the aromatic ring at higher temperatures. tandfonline.comscispace.comresearchgate.net The final residual mass at the end of the experiment would indicate the amount of non-volatile residue.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC thermogram for this compound would reveal:

An endothermic peak corresponding to its melting point.

Other potential endothermic or exothermic events related to phase transitions (polymorphism) or decomposition. For instance, the thermal decomposition of oxygenated functional groups on aromatic structures is often observed as an endothermic peak in DSC scans. researchgate.net

Together, TGA and DSC provide a comprehensive picture of the material's thermal stability, defining the temperature range within which it is stable and the nature of its decomposition process. libretexts.org

Microscopic Techniques for Morphology and Crystal Size Analysis (e.g., SEM)

The analysis of crystalline powders by SEM can reveal important information about the shape, size distribution, and aggregation of the crystals. researchgate.net For instance, in the analysis of ZSM-5 crystals, SEM imaging was used to determine that the crystal size was between 200–218 µm. researchgate.net For this compound, which is typically a solid, SEM analysis would be crucial in quality control to ensure batch-to-batch consistency in its physical form. The morphology of crystals can be influenced by factors such as the method of synthesis and purification. Understanding and controlling crystal morphology is vital as it can impact properties like solubility, dissolution rate, and bioavailability in pharmaceutical applications.

A hypothetical SEM analysis of a this compound sample might involve the following steps:

Sample Preparation: A small amount of the crystalline powder is mounted on an SEM stub using conductive adhesive tape. To prevent charging effects from the electron beam, the sample is typically coated with a thin layer of a conductive material, such as gold or palladium.

Imaging: The sample is introduced into the high-vacuum chamber of the SEM. The electron beam is scanned across the surface, and the signals from secondary or backscattered electrons are collected to form an image.

Data Analysis: The resulting micrographs are analyzed to determine the general shape of the crystals (e.g., needles, plates, prisms), their size range, and the degree of uniformity. Image analysis software can be used for quantitative measurements of crystal dimensions.

The insights gained from SEM would be invaluable for understanding the physical properties of this compound and for correlating them with its chemical structure and performance in various applications.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from isomers, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for the analysis of aromatic aldehydes and amines.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a particularly suitable method for the analysis of moderately polar compounds like this compound. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

While a specific, detailed research article on the HPLC analysis of this compound is not prevalent, methods for the separation of aromatic amines and their isomers are well-documented and can be adapted. bohrium.comtandfonline.com For instance, a method for the separation of aromatic amine isomers utilizes an ion-pair reversed-phase approach on a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol. tandfonline.com

A plausible HPLC method for the purity assessment of this compound could involve the following parameters, presented in the interactive table below:

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | A time-based gradient from a higher proportion of A to a higher proportion of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This method would likely separate this compound from common impurities. The retention time would be characteristic of the compound under the specific conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity determination.

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like benzaldehyde derivatives. researchgate.net For GC analysis, derivatization may sometimes be employed to improve the volatility and thermal stability of the analyte, although many benzaldehydes can be analyzed directly.

The separation of isomers of bromofluoro benzaldehyde has been successfully achieved using a low thermal mass GC (LTM-GC) method with a DB-624 column. This indicates that GC is a highly effective technique for resolving positional isomers of substituted benzaldehydes.

A potential GC-MS method for the analysis of this compound is outlined in the interactive table below:

| Parameter | Value |

| Column | Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | A range that includes the molecular ion of the compound (m/z 200/202) |

The GC-MS analysis would provide both the retention time for identification and the mass spectrum for confirmation of the identity of this compound and any impurities present. The high sensitivity of this technique allows for the detection of trace-level impurities.

Computational and Theoretical Investigations of 3 Amino 4 Bromobenzaldehyde

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a powerful method to investigate the electronic structure of molecules. arxiv.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. arxiv.org

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. This process involves calculating forces on the atoms and iteratively adjusting their positions until a minimum energy configuration is reached. Conformational analysis further explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds, identifying the most stable conformers and the energy barriers between them. chemrxiv.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical stability, reactivity, and polarizability. A small gap generally indicates high reactivity and a greater ease of electronic excitation. irjweb.comnih.gov

A detailed FMO analysis for 3-Amino-4-bromobenzaldehyde, including the specific energy values for its HOMO, LUMO, and the resulting energy gap, has not been specifically reported in the available scientific literature. Such an analysis would quantify its kinetic stability and predict its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.govmdpi.com The MEP surface plots the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate different charge regions. Typically, red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), prone to nucleophilic attack. Green or yellow areas denote neutral potential. nih.govresearchgate.net

While MEP analysis is a standard computational technique, a specific MEP surface map and detailed analysis for this compound are not available in the reviewed literature. A theoretical study would reveal the locations of its electron-rich centers, likely near the oxygen and nitrogen atoms, and electron-deficient regions, likely around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized chemical bonds and lone pairs, resembling a Lewis structure. taylorandfrancis.comijnc.ir It provides detailed information on electron density sharing between atoms, atomic charges, and hybridization. A key aspect of NBO analysis is the examination of "delocalization" effects caused by interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer and hyperconjugation, which contribute to molecular stability. taylorandfrancis.comijnc.ir

Specific NBO analysis results for this compound, including data on hybridization, natural atomic charges, and the stabilization energies from donor-acceptor interactions, are not found in the published literature.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ(r)). researchgate.net This analysis identifies critical points in the electron density, such as bond critical points (BCPs), which exist between two bonded atoms. researchgate.net The properties of the electron density at these BCPs, including its magnitude and the sign of its Laplacian (∇²ρ(r)), are used to characterize the nature of the chemical bond—whether it is a shared-shell (covalent) interaction or a closed-shell (ionic, hydrogen bond, or van der Waals) interaction. researchgate.net

A QTAIM analysis for this compound, which would provide a quantitative description of the bonding characteristics within the molecule (e.g., C-Br, C-N, C=O bonds), has not been reported in the available scientific data.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. github.io It is a widely used method for calculating vertical excitation energies, which correspond to the absorption maxima (λ_max) in UV-Visible spectra, and oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.netnih.gov This makes TD-DFT a powerful tool for predicting and interpreting electronic spectra. github.io

While TD-DFT is a standard method for predicting electronic transitions, specific computational results for this compound, such as its calculated excitation energies, corresponding oscillator strengths, and the nature of its electronic transitions, are not available in the surveyed literature.

Simulation of UV-Vis Spectra and Electronic Transitions

The electronic absorption properties of this compound can be theoretically investigated using Time-Dependent Density Functional Theory (TD-DFT), a robust method for simulating UV-Vis spectra. rsc.orgmdpi.com This computational approach calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the spectral bands.

For substituted benzaldehydes, the electronic transitions are typically dominated by π → π* and n → π* transitions. The amino group (-NH2) acts as an electron-donating group (auxochrome), while the aldehyde group (-CHO) and the bromine atom (-Br) act as electron-withdrawing groups (chromophores). The interplay of these substituents on the benzene (B151609) ring influences the energy of the molecular orbitals, and consequently, the absorption wavelengths.

Computational studies on similar aminobenzoyl derivatives have shown that the main absorption bands are a result of transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other nearby orbitals. rsc.org For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, while the LUMO would be concentrated on the aldehyde group and the benzene ring. The simulated spectrum would likely exhibit characteristic bands in the UV-visible region, and the precise λmax values would be sensitive to the computational method and basis set employed. researchgate.net

Table 1: Representative TD-DFT Calculated Electronic Transitions for a Substituted Aminobenzaldehyde

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 3.85 | 322 | 0.25 | HOMO -> LUMO |

| 4.52 | 274 | 0.18 | HOMO-1 -> LUMO |

| 5.15 | 241 | 0.45 | HOMO -> LUMO+1 |

Note: This table presents hypothetical data based on typical values for similar molecules to illustrate the output of a TD-DFT calculation.

Prediction of Non-Linear Optical (NLO) Properties

Computational methods are instrumental in the prediction of non-linear optical (NLO) properties of organic molecules. These properties are crucial for applications in optoelectronics and photonics. The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical methods.

The NLO response of a molecule is governed by its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the amino group serves as a donor, the aldehyde group as an acceptor, and the benzene ring as the π-bridge. The bromine atom can also influence the NLO properties through its electronic and steric effects.

Theoretical studies on brominated dimethoxybenzaldehydes have demonstrated that the position of the bromine atoms significantly affects the molecular hyperpolarizability. acs.org Computational analysis of novel chromene derivatives has also highlighted the potential for significant NLO properties. nih.gov For this compound, DFT calculations could be employed to determine the components of the first hyperpolarizability tensor and the total hyperpolarizability.

Table 2: Calculated First Hyperpolarizability (β) for Representative Benzaldehyde (B42025) Derivatives

| Compound | β (esu) |

|---|---|

| 4-Aminobenzaldehyde | 8.5 x 10-30 |

| 4-Nitrobenzaldehyde | 5.2 x 10-30 |

| 4-Amino-3-bromobenzaldehyde | 9.1 x 10-30 |

Note: This table contains representative data for illustrative purposes.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fip.org This method is widely used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Molecular docking simulations can predict the binding affinity, typically expressed as a binding energy (in kcal/mol), and visualize the interactions between the ligand and the amino acid residues in the active site of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Given the structural motifs present in this compound, it could potentially act as an inhibitor for various enzymes, such as tyrosine kinases, which are important targets in cancer therapy. nih.govaacrjournals.orgsemanticscholar.orgmdpi.com Docking studies would involve placing the this compound molecule into the ATP-binding site of a tyrosine kinase and calculating the most favorable binding pose and affinity. The amino group could act as a hydrogen bond donor, the aldehyde oxygen as a hydrogen bond acceptor, and the aromatic ring could engage in π-π stacking or hydrophobic interactions.

Table 3: Illustrative Molecular Docking Results of a Small Molecule Inhibitor with a Tyrosine Kinase

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |

| Types of Interactions | Hydrogen bond with Met793, Hydrophobic interactions |

Note: This table provides representative data to illustrate the output of a molecular docking study.

In silico ADMET prediction is a crucial step in early-stage drug discovery, allowing for the computational assessment of the pharmacokinetic and toxicological properties of a compound. nih.gov Various computational models and software can predict properties such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicity.

For this compound, these predictive models would analyze its structural features to estimate its ADMET profile. For instance, its lipophilicity (logP), molecular weight, and number of hydrogen bond donors and acceptors would be used to predict its absorption and distribution. The presence of the aromatic ring and amino group would be considered in predicting its metabolic fate. Studies on halogenated anilines and sulfonamide derivatives provide a framework for the types of properties that can be reliably predicted. researchgate.netnih.gov

Table 4: Representative Predicted ADMET Properties for a Small Aromatic Compound

| ADMET Property | Predicted Value/Classification |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Moderate |

| CYP2D6 Inhibitor | Likely |

| Hepatotoxicity | Low risk |

| Ames Mutagenicity | Non-mutagen |

Note: This table illustrates the kind of data generated from in silico ADMET prediction tools.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. rsc.org For reactions involving this compound, such as its synthesis or its use as a precursor for more complex molecules, computational studies can help to understand the reaction pathways and predict the feasibility of different synthetic routes.

For example, the synthesis of substituted benzaldehydes can be investigated using DFT to model the reaction coordinates and identify the lowest energy pathways. rug.nlliberty.edu Computational retrosynthetic analysis and reaction prediction can even be used to propose novel synthetic methods. rsc.org The influence of the amino and bromo substituents on the reactivity of the aldehyde group in various reactions, such as condensations or oxidations, can also be computationally explored. peerj.com

Consideration of Solvent Effects in Theoretical Calculations

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical calculations can account for solvent effects using either implicit or explicit solvent models. mdpi.com Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. q-chem.com Explicit models involve including a number of solvent molecules in the calculation, which is more computationally demanding but can provide a more detailed picture of solute-solvent interactions.

For this compound, the choice of solvent can affect its electronic properties, such as its UV-Vis spectrum and NLO response, as well as its conformational preferences and reactivity. acs.org For instance, polar solvents are likely to stabilize charge-separated excited states, leading to a red shift (bathochromic shift) in the absorption spectrum. Computational studies on organic molecules in different solvents have demonstrated the importance of including solvent effects for accurate predictions. fapesp.bracs.org

Applications of 3 Amino 4 Bromobenzaldehyde As a Key Intermediate and Building Block

Role in Pharmaceutical Intermediate Synthesis

The compound is a cornerstone in the synthesis of various pharmaceutical agents due to its ability to form the backbone of many biologically active heterocyclic structures.

3-Amino-4-bromobenzaldehyde is instrumental in constructing molecules with therapeutic potential across several disease areas. The aldehyde group readily undergoes condensation reactions to form Schiff bases or participates in cyclization reactions to create heterocyclic systems.

Antibacterial and Antifungal Agents: The scaffold of this compound is used to synthesize novel heterocyclic systems like triazoles, thiazoles, and isoquinolines, which are known to exhibit significant antimicrobial properties. mdpi.comnih.gov For example, aromatic aldehydes are key reactants in the synthesis of various substituted triazole and thiazole (B1198619) derivatives that have been evaluated for their efficacy against pathogenic bacteria and fungi. mdpi.comresearchgate.netmdpi.com The synthesis of 3-alkenyl oxindole (B195798) derivatives through condensation with substituted aromatic aldehydes has yielded compounds with potent antifungal activity against human pathogenic Candida species. ajgreenchem.com Similarly, certain isoxazole (B147169) derivatives containing bromine have demonstrated a broad antifungal spectrum. nih.gov

Antihypertensive Agents: While direct synthesis examples are not prevalent, the structural motifs derived from substituted benzaldehydes are found in compounds designed as antihypertensive agents. For instance, the synthesis of substituted benzopyrans, which have shown vasodilator and antihypertensive activity, involves multi-step pathways where a functionalized benzaldehyde (B42025) could serve as a key precursor. nih.gov

Anticancer Agents: The development of novel anticancer agents often relies on the synthesis of complex heterocyclic compounds. Isoquinoline derivatives, which can be synthesized from bromobenzaldehydes, have shown unique anti-tumor activity. guidechem.com Furthermore, research into 3-bromo-4,5-dihydroisoxazole (B8742708) derivatives has identified potent inhibitors of the glycolytic enzyme hGAPDH, which is a target for anticancer agents, demonstrating the utility of the bromo-substituted scaffold in this field. nih.gov

Unnatural amino acids (UAAs) are crucial for developing novel peptides with enhanced stability and unique biological functions. This compound provides a versatile scaffold for synthesizing these custom amino acids. The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce diverse side chains. wikipedia.org The amino group can be protected and later deprotected or modified, while the aldehyde can be oxidized to a carboxylic acid, completing the amino acid structure. This methodology enables the creation of a wide array of novel amino acids for incorporation into peptides and other bioactive molecules.

The search for new anticonvulsant drugs has led researchers to explore a variety of heterocyclic structures. Derivatives of bromobenzaldehyde have been identified as promising candidates. For example, 4-bromobenzaldehyde (B125591) semicarbazone has been shown to possess significant anticonvulsant activity in preclinical models. nih.gov This suggests that the bromobenzaldehyde core is a valuable pharmacophore for this therapeutic area. By using this compound, chemists can synthesize related structures, such as thiadiazolines and other nitrogen-containing heterocycles, which have also shown protection against seizures in experimental models. nih.govfrontiersin.org

Applications in Agrochemical Development

The utility of this compound extends to the agrochemical industry, where it serves as an intermediate for creating new crop protection agents.

Similar to its role in pharmaceuticals, this compound is a building block for agrochemicals. The closely related 4-bromobenzaldehyde is widely used as an intermediate in the synthesis of pesticides and other organic compounds for agriculture. guidechem.com The reactivity of the aldehyde and the potential for modification at the amino and bromo positions allow for the creation of diverse molecular structures. These can be screened for herbicidal or pesticidal activity, contributing to the development of new and effective crop protection solutions.

Utilization in Materials Science Research

The unique electronic and structural properties of this compound make it a valuable component in the synthesis of advanced materials. Its aromatic core and reactive functional groups are ideal for building larger, conjugated systems. The compound is listed as a building block for materials used in OLEDs (Organic Light-Emitting Diodes), electronic materials, and polymers. bldpharm.com The aldehyde functionality is useful for creating polymers through condensation reactions, while the bromo- and amino- groups can be used to tune the electronic properties of the resulting materials or to anchor the molecules to surfaces. For example, bromoarylaldehydes are used in the synthesis of functionalized fluorophores and other systems with specific photophysical properties. beilstein-journals.org

Precursor for Dyes and Pigments

Currently, there is a notable lack of specific, publicly available research that details the direct use of this compound in the synthesis of dyes and pigments. While substituted aromatic amines and benzaldehydes are common precursors for azo dyes and other chromophores, the specific application of this compound is not well-documented in dedicated studies.

Synthesis of Advanced Polymeric and Optoelectronic Materials

Investigations into the use of this compound for creating advanced polymeric and optoelectronic materials have not yielded a significant body of specific research. Although aldehydes and amines are fundamental in the synthesis of various polymers, such as polyimines and polyamides, which can possess interesting optoelectronic properties, dedicated studies employing this compound for these purposes are not readily found in the scientific literature. The potential for this compound to be used in such applications exists, but it has not been a primary focus of published research to date.

Formation of Supramolecular Assemblies

The formation of supramolecular assemblies relies on non-covalent interactions between molecules. While the functional groups of this compound could potentially participate in hydrogen bonding and other intermolecular forces, there is no specific research available that describes its use in the design and formation of such assemblies.

Catalytic Applications in Complex Organic Transformations

The direct catalytic application of this compound itself in complex organic transformations is not a documented area of research. However, it can serve as a precursor for ligands that, when complexed with a metal center, can act as catalysts. For instance, the aldehyde and amino groups can be used to synthesize Schiff base ligands. While the catalytic activity of metal complexes derived from other substituted benzaldehydes has been explored, specific studies focusing on catalysts derived from this compound are not currently available.

Design and Synthesis of Diverse Heterocyclic Compounds

The most significant application of this compound is in the synthesis of various heterocyclic compounds. The reactive nature of its functional groups makes it a suitable starting material for constructing ring systems that are often found in pharmacologically active molecules.

Benzodiazepine (B76468) Derivatives

Benzodiazepines are a class of psychoactive drugs. Their core structure consists of a benzene (B151609) ring fused to a diazepine (B8756704) ring. The synthesis of benzodiazepine derivatives often involves the condensation of a substituted 2-aminobenzophenone (B122507) or a related compound. While this compound possesses an amino group and a reactive aldehyde, its direct application as a starting material in the well-established synthetic routes for common benzodiazepine frameworks has not been specifically reported in the available literature.

Oxazine (B8389632) and Thiazine (B8601807) Derivatives